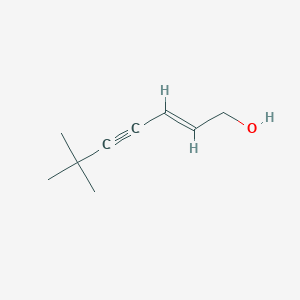

1-羟基-6,6-二甲基-2-庚烯-4-炔

描述

盐酸纳美克斯酮是一种半合成的阿片类部分激动剂或混合激动剂-拮抗剂,兼具镇痛和麻醉拮抗作用。它是在代码 EN-1620A 和 UM-592 下研发的。 尽管具有良好的药理学特征,但从未上市 。 盐酸纳美克斯酮表现出与吗啡相当的镇痛效果,但效力降低了几倍 .

科学研究应用

盐酸纳美克斯酮具有多种科学研究应用:

化学: 它用作研究阿片受体相互作用和构效关系的参考化合物。

生物学: 它用作研究阿片受体调节的生物学效应的工具。

医学: 尽管未上市,但它已被研究用于其在疼痛管理和阿片类药物成瘾治疗中的潜在用途。

工业: 它用于开发新的阿片受体调节剂,以及用作分析方法中的标准物质。

作用机制

盐酸纳美克斯酮通过作为阿片受体的部分激动剂或混合激动剂-拮抗剂来发挥作用 。它以高亲和力结合μ-阿片受体,阻断其他阿片类药物的作用,并阻止其作用。 这种竞争性抑制导致阿片类药物引起的效应(如呼吸抑制和镇痛)逆转 .

生化分析

Biochemical Properties

It is known to play a role in the synthesis of N-Desmethyl Terbinafine

Molecular Mechanism

The molecular mechanism of action of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is not well-defined. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

盐酸纳美克斯酮可以从氧吗啡酮合成 。合成路线包括以下步骤:

氧化: 氧吗啡酮发生氧化,形成相应的酮。

取代: 然后,酮与适当的试剂进行取代反应,引入 N-烯丙基基团。

盐酸盐的形成: 最后一步是通过将游离碱与盐酸反应来形成盐酸盐。

工业生产方法通常涉及使用类似反应条件的大规模合成,但针对产率和纯度进行了优化。

化学反应分析

盐酸纳美克斯酮经历了几种类型的化学反应:

氧化: 它可以被氧化成各种氧化衍生物。

还原: 还原反应可以将其还原回其前体形式。

取代: 它可以进行取代反应,特别是在 N-烯丙基基团上。

水解: 该化合物在酸性或碱性条件下可以水解,生成不同的产物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于水解的各种酸和碱。从这些反应中形成的主要产物包括氧化衍生物、还原形式和水解产物。

相似化合物的比较

盐酸纳美克斯酮与其他阿片受体调节剂相似,例如:

纳洛酮: 一种纯阿片类拮抗剂,用于逆转阿片类药物过量.

纳曲酮: 一种阿片类拮抗剂,用于治疗阿片类药物和酒精依赖症。

纳布芬: 一种用于止痛的混合激动剂-拮抗剂。

喷他佐辛: 另一种具有镇痛作用的混合激动剂-拮抗剂。

生物活性

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antifungal agents like N-desmethyl terbinafine. This article explores its biological activity, synthesis methods, and potential effects on various biological systems.

Chemical Structure and Properties

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne has a molecular formula of CHO and a molecular weight of approximately 154.24 g/mol. The compound features a hydroxyl group (-OH) and an alkyne functional group, which contribute to its chemical reactivity and biological properties. Its structure allows for modifications that can enhance its biological activity or alter pharmacokinetic properties.

Biological Activity

The primary biological activity associated with 1-hydroxy-6,6-dimethyl-2-heptene-4-yne stems from its role in the synthesis of N-desmethyl terbinafine, a metabolite of the antifungal agent terbinafine. Terbinafine is known for its efficacy against dermatophytes such as Trichophyton rubrum and Microsporum canis, primarily through its inhibition of squalene epoxidase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition leads to increased squalene accumulation within fungal cells, compromising cell membrane integrity and resulting in cell death.

Synthesis Methods

The synthesis of 1-hydroxy-6,6-dimethyl-2-heptene-4-yne typically involves several steps that can include:

- Formation of the Alkyne : Utilizing alkylation reactions to introduce the alkyne functionality.

- Hydroxylation : Introducing the hydroxyl group at the appropriate position through oxidation reactions.

- Purification : Techniques such as distillation or chromatography to isolate the desired product.

These methods highlight the compound's role as a precursor in synthetic organic chemistry.

Case Studies and Research Findings

Although direct studies on 1-hydroxy-6,6-dimethyl-2-heptene-4-yne are sparse, research into related compounds provides insights into its potential applications:

- Antifungal Efficacy : Studies on terbinafine demonstrate significant antifungal activity against various dermatophytes, suggesting that intermediates like 1-hydroxy-6,6-dimethyl-2-heptene-4-yne may share similar properties.

- Pharmacokinetics : Research indicates that modifications to similar compounds can enhance their bioavailability and therapeutic effectiveness .

属性

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALYLLJOCKLAGD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。